![molecular formula C9H15NO4 B1620548 2-[3-(甲氧基甲基)-5-氧代-2-吡咯烷基]乙酸甲酯 CAS No. 303010-19-7](/img/structure/B1620548.png)
2-[3-(甲氧基甲基)-5-氧代-2-吡咯烷基]乙酸甲酯
描述
Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate is an organic compound with the molecular formula C9H15NO4 It is a derivative of pyrrolidine, a five-membered lactam ring, and is characterized by the presence of a methoxymethyl group and an ester functional group
科学研究应用
Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: It is used in studies investigating the biological activity of pyrrolidine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
Pharmacokinetics
The compound has a predicted boiling point of 3393±70 °C and a density of 1101±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate’s action are currently unknown. More research is needed to understand the impact of this compound at the molecular and cellular level .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
生化分析
Cellular Effects
Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes is essential for understanding its potential therapeutic applications and its role in cellular biology .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to changes in its biological activity. Understanding these temporal effects is crucial for designing experiments and interpreting results in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses having minimal impact and higher doses leading to significant biological effects. At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Transport and Distribution
The transport and distribution of Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these transport and distribution mechanisms is crucial for designing experiments and interpreting results in biochemical research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-amino acid or a γ-lactam.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a base, such as sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods: Industrial production of Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as distillation and recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of methoxyacetic acid or methoxyacetaldehyde.
Reduction: Formation of 2-[3-(methoxymethyl)-5-hydroxy-2-pyrrolidinyl]acetate.
Substitution: Formation of derivatives with various functional groups replacing the methoxymethyl group.
相似化合物的比较
- Methyl 2-[3-(hydroxymethyl)-5-oxo-2-pyrrolidinyl]acetate
- Methyl 2-[3-(ethoxymethyl)-5-oxo-2-pyrrolidinyl]acetate
- Methyl 2-[3-(methoxymethyl)-5-hydroxy-2-pyrrolidinyl]acetate
Comparison:
- Methyl 2-[3-(hydroxymethyl)-5-oxo-2-pyrrolidinyl]acetate: This compound has a hydroxymethyl group instead of a methoxymethyl group, which may affect its solubility and reactivity.
- Methyl 2-[3-(ethoxymethyl)-5-oxo-2-pyrrolidinyl]acetate: The ethoxymethyl group provides different steric and electronic properties compared to the methoxymethyl group, potentially altering its biological activity.
- Methyl 2-[3-(methoxymethyl)-5-hydroxy-2-pyrrolidinyl]acetate: The presence of a hydroxyl group in the pyrrolidine ring can influence the compound’s hydrogen bonding interactions and overall stability.
Methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
methyl 2-[3-(methoxymethyl)-5-oxopyrrolidin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-13-5-6-3-8(11)10-7(6)4-9(12)14-2/h6-7H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQYWGVKZBROFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(=O)NC1CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383498 | |
| Record name | methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303010-19-7 | |
| Record name | methyl 2-[3-(methoxymethyl)-5-oxo-2-pyrrolidinyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


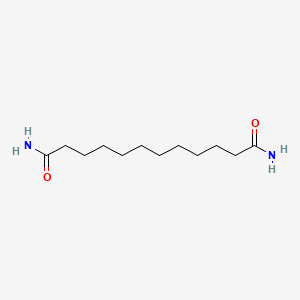

![2-Naphthalenecarboxamide, 4-[(3-chlorophenyl)azo]-3-hydroxy-N-phenyl-](/img/structure/B1620468.png)
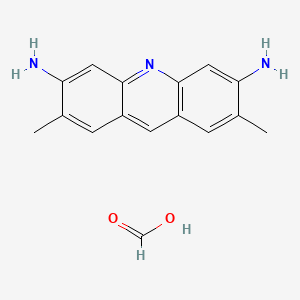
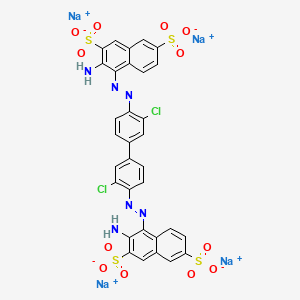
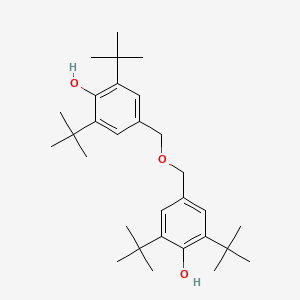
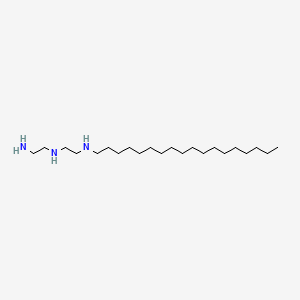


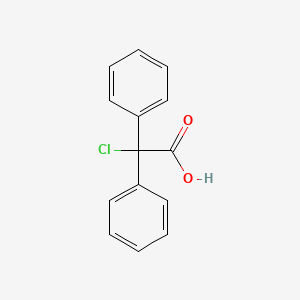
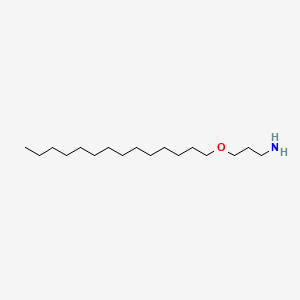

![N1-[2-(acetylamino)-4,5-dichlorophenyl]acetamide](/img/structure/B1620485.png)

